

Application Note: Electrophysiological Analysis of Versutoxin Using Patch Clamp

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **versutoxin**

Cat. No.: **B1166581**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Versutoxin (VTX), also known as δ -atracotoxin-Hv1a (δ -ACTX-Hv1a), is a neurotoxin isolated from the venom of the Australian Blue Mountains funnel-web spider, *Hadronyche versuta*.^{[1][2]} This polypeptide toxin is a potent modulator of voltage-gated sodium channels (VGSCs), making it a valuable tool for studying the structure and function of these channels.^[2]

Electrophysiological techniques, particularly the patch-clamp method, are indispensable for characterizing the precise effects of **versutoxin** on ion channel function.^{[3][4]} This application note provides detailed protocols and data presentation guidelines for the electrophysiological analysis of **versutoxin**'s effects on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Mechanism of Action

Versutoxin selectively targets voltage-gated sodium channels, specifically the tetrodotoxin-sensitive (TTX-S) subtypes.^{[1][3]} It binds to neurotoxin receptor site 3 on the channel, a site also targeted by α -scorpion and sea anemone toxins.^{[3][5]} This interaction modifies the gating properties of the channel, leading to a slowing or removal of the fast inactivation process.^{[1][3]} The primary consequences of **versutoxin** binding are a persistent sodium current during prolonged depolarization, a hyperpolarizing shift in the voltage-dependence of both activation and inactivation, and an increased rate of recovery from inactivation.^{[1][3]} These effects result in membrane hyperexcitability and spontaneous repetitive firing of action potentials in neurons.

[3][6] **Versutoxin** has been shown to have no effect on tetrodotoxin-resistant (TTX-R) sodium currents or potassium currents.[1][3]

Data Presentation: Effects of **Versutoxin** on TTX-S Sodium Channels

The following table summarizes the quantitative effects of **versutoxin** on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels as determined by whole-cell patch-clamp analysis in rat dorsal root ganglion (DRG) neurons.

Parameter	Effect of Versutoxin	Concentration	Reference
Peak Current Amplitude	Reduction	Apparent Ki of 37 nM	[1]
Inactivation	Slowing or removal	Concentration-dependent	[1][3]
Steady-State Inactivation (h^∞)	7 mV hyperpolarizing shift in $V_{1/2}$	32 nM	[1]
Non-inactivating Current	14 ± 2% of maximal current at potentials > -40 mV	32 nM	[1]
Recovery from Inactivation	Increased rate	Not specified	[1][3]
Voltage-Dependence of Activation	Hyperpolarizing shift	Not specified	[3]
TTX-R Na ⁺ Currents	No effect	Not specified	[1][3]
K ⁺ Currents	No effect	Not specified	[1][3]

Experimental Protocols

1. Cell Preparation: Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is based on methodologies described for investigating **versutoxin**'s effects on native channels.[1][3]

- Materials:
 - Sprague-Dawley rats
 - Dissection medium (e.g., L-15 medium)
 - Enzyme solution (e.g., collagenase/dispase in Hanks' Balanced Salt Solution)
 - Growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor)
 - Poly-D-lysine coated coverslips
- Procedure:
 - Euthanize a rat according to approved animal care protocols.
 - Dissect dorsal root ganglia and place them in cold dissection medium.
 - Trim nerve roots and connective tissue.
 - Incubate ganglia in the enzyme solution to dissociate the cells.
 - Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
 - Plate the dissociated neurons onto poly-D-lysine coated coverslips.
 - Incubate the cells in growth medium at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours before recording.

2. Whole-Cell Patch-Clamp Recordings

This protocol outlines the steps for recording TTX-S sodium currents in DRG neurons to assess the effects of **versutoxin**.

- Solutions:

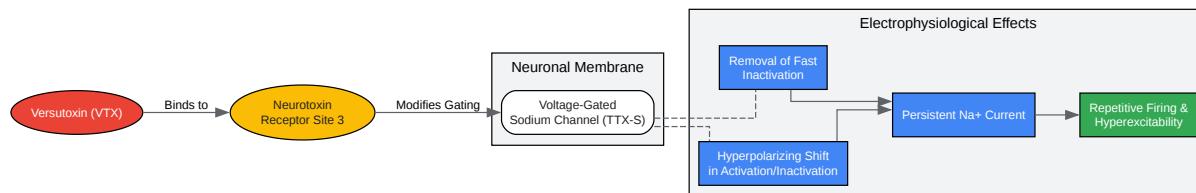
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
- **Versutoxin** Stock Solution: Prepare a concentrated stock solution of **versutoxin** in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

- Equipment:

- Patch-clamp amplifier and data acquisition system
- Inverted microscope
- Micromanipulator
- Perfusion system
- Borosilicate glass capillaries for pipette pulling

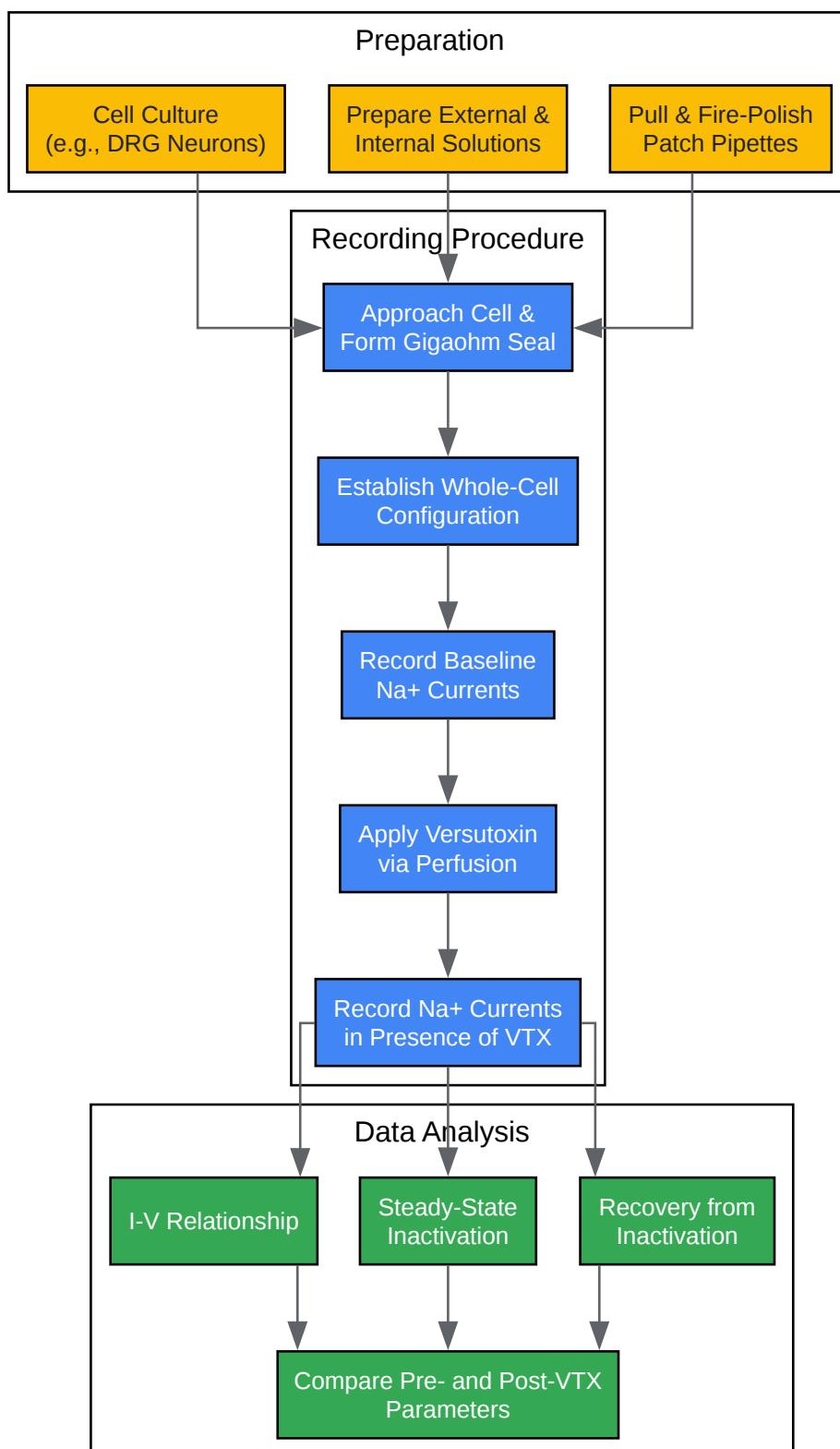
- Procedure:

- Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
- Continuously perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a neuron with the patch pipette while applying slight positive pressure.


- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).
- Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting recordings.
- Record baseline sodium currents using appropriate voltage protocols (see below).
- Apply **versutoxin** via the perfusion system and allow sufficient time for the effects to reach a steady state.
- Record sodium currents in the presence of **versutoxin** using the same voltage protocols.
- To confirm the current is through TTX-S channels, apply tetrodotoxin at the end of the experiment.

3. Voltage-Clamp Protocols

- Current-Voltage (I-V) Relationship:
 - Hold the cell at a potential of -100 mV.
 - Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.
 - This protocol is used to determine the effect of **versutoxin** on the peak current amplitude and the voltage-dependence of activation.
- Steady-State Inactivation (h^∞):
 - Hold the cell at various conditioning prepulse potentials (e.g., from -120 mV to -10 mV) for a long duration (e.g., 500 ms) to allow channels to enter the inactivated state.
 - Immediately follow the prepulse with a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).


- The amplitude of the current during the test pulse is plotted against the prepulse potential to determine the voltage-dependence of steady-state inactivation.
- Recovery from Inactivation:
 - Use a two-pulse protocol. Apply a depolarizing conditioning pulse to inactivate the channels.
 - Follow with an identical test pulse separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
 - Plot the ratio of the test pulse amplitude to the conditioning pulse amplitude against the recovery interval.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Versutoxin** on voltage-gated sodium channels.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for patch-clamp analysis of **Versutoxin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modification of sodium channel gating and kinetics by versutoxin from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of versutoxin (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versutoxin - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [Application Note: Electrophysiological Analysis of Versutoxin Using Patch Clamp]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166581#electrophysiological-analysis-of-versutoxin-using-patch-clamp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com